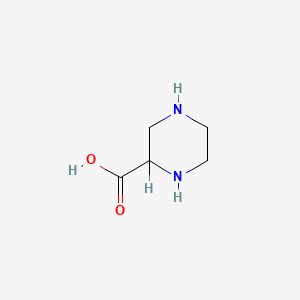

Piperazine-2-carboxylic acid

描述

Overview of Piperazine-2-carboxylic Acid as a Chemical Entity

This compound is a heterocyclic organic compound featuring a six-membered piperazine (B1678402) ring with a carboxylic acid group attached at the second position. nih.govchemimpex.com This structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. chemimpex.comchemimpex.com The compound is a white, crystalline solid. Its dihydrochloride (B599025) salt form is noted for its stability and is frequently used as an intermediate in various synthetic processes. sigmaaldrich.com

The presence of both amine and carboxylic acid functional groups allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. chemimpex.com The compound exists in racemic and enantiomerically pure forms, with the (S)-enantiomer being particularly significant as an intermediate in the synthesis of pharmaceutical agents. chemicalbook.com For instance, (S)-piperazine-2-carboxylic acid is a known intermediate for the HIV protease inhibitor indinavir.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 130.15 g/mol | nih.gov |

| Melting Point | 265 °C (decomposes) | chemicalbook.com |

| Appearance | White to off-white solid | chemimpex.com |

| CAS Number | 2762-32-5 (racemic) | nih.gov |

| PubChem CID | 2723758 | nih.gov |

Table 2: Synonyms and Identifiers for this compound

| Name | Type |

|---|---|

| 2-Piperazinecarboxylic acid | Synonym |

| 2-Carboxypiperazine | Synonym |

| (+/-)-Piperazine-2-carboxylic acid | Synonym |

| CAS: 3022-15-9 | Dihydrochloride |

| CAS: 147650-70-2 | (S)-enantiomer |

| InChIKey: JSSXHAMIXJGYCS-UHFFFAOYSA-N | Identifier |

Source for table data: nih.govsigmaaldrich.comchemicalbook.com

Significance of the Piperazine Scaffold in Chemical and Pharmaceutical Sciences

The piperazine ring, the core structure of this compound, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. tandfonline.comnih.gov This designation stems from its frequent appearance in a wide array of approved drugs across various therapeutic areas. tandfonline.com The success of the piperazine moiety is attributed to its unique physicochemical properties, including its basicity, solubility, conformational flexibility, and chemical reactivity. tandfonline.comnih.gov

The piperazine scaffold is a versatile tool for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules. tandfonline.comnih.gov Its inclusion in a molecule can improve properties such as aqueous solubility and membrane permeability, which are critical for a drug's absorption and distribution in the body. tandfonline.com The two nitrogen atoms in the ring provide sites for substitution, allowing chemists to fine-tune the biological activity and properties of the resulting compounds. researchgate.net

Derivatives of the piperazine scaffold have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antidepressant effects. benthamdirect.comnih.gov This structural framework is found in drugs targeting the cardiovascular system, as well as local anesthetics, analgesics, and antiemetics, underscoring its essential role in modern pharmacotherapy. wisdomlib.org The adaptability of the piperazine ring allows it to interact with diverse biological targets, making it a cornerstone in the design of new therapeutic agents. tandfonline.combenthamdirect.com

Historical Context of Research on this compound and its Derivatives

The history of piperazine derivatives in medicinal chemistry dates to the early 20th century, with piperazine itself being used as an anthelmintic agent. smolecule.com Research into substituted piperazines, such as this compound, evolved as synthetic methodologies became more sophisticated. The development of methods for creating enantiomerically pure forms of the compound has been a significant area of focus.

Early synthetic routes often resulted in racemic mixtures, necessitating resolution steps to isolate the desired stereoisomer. google.com Over time, more advanced techniques have been developed, including asymmetric hydrogenation and enzymatic resolution. google.comacs.org For example, research has demonstrated the use of enzymes like aminopeptidase (B13392206) for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. acs.orgresearchgate.net Another approach involves the use of the enzyme alcalase for the kinetic resolution of a protected methyl ester of the acid. researchgate.net

A significant milestone in the research history of this compound was its identification as a key intermediate in the synthesis of indinavir, an HIV protease inhibitor. More recent research continues to explore the utility of this compound derivatives. Studies published in the 2020s have investigated their potential as multitarget-directed ligands for Alzheimer's disease by evaluating their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Other modern applications include its use in developing catalysts for chemical reactions and its incorporation into biopolymers for carbon dioxide adsorption. aidic.itfigshare.com

Scope and Objectives of the Academic Research Outline

This article provides a focused scientific overview of the chemical compound this compound. The objective is to present a thorough and informative summary based on academic and research-oriented sources. The scope is strictly limited to the topics outlined: an introduction to the compound as a chemical entity, the broader significance of its core piperazine structure in science, and the historical development of research surrounding it and its derivatives. The content details its chemical properties, its role as a privileged structure in drug discovery, and the evolution of its synthesis and applications, providing a concise yet comprehensive academic profile of the compound.

Structure

3D Structure

属性

IUPAC Name |

piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369095 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2762-32-5 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 2 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis of Piperazine-2-carboxylic Acid Enantiomers

The production of single enantiomers of this compound is paramount due to the often differing pharmacological activities of stereoisomers. Methodologies to achieve this include asymmetric hydrogenation, which creates the chiral center during the reaction, and enzymatic resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation has emerged as a powerful tool for the direct synthesis of chiral piperazine (B1678402) derivatives from prochiral pyrazine (B50134) precursors. This method avoids the need for resolving racemic mixtures, offering a more atom-economical and efficient route to the desired enantiomer.

The success of asymmetric hydrogenation hinges on the selection of an appropriate chiral catalyst system, typically composed of a transition metal and a chiral ligand. Rhodium and iridium-based catalysts have shown significant promise in this area. google.comacs.org For instance, optically active rhodium complexes have been effectively used to catalyze the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives. google.com The choice of solvent also plays a role, with lower alcohols like methanol, aromatic hydrocarbons such as toluene, and carboxylic acid esters like ethyl acetate (B1210297) being suitable options. google.comevitachem.com

A notable example involves the use of a rhodium complex coordinated with a chiral diphosphine TRAP ligand for the highly enantioselective hydrogenation of 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide. acs.org Interestingly, different TRAP ligands led to opposite enantiomers of the product, with (R,R)-(S,S)-i-BuTRAP yielding the (S)-configured product with 97% enantiomeric excess (ee), while (R,R)-(S,S)-MeTRAP produced the (R)-product with up to 85% ee. acs.org This highlights the subtle yet critical influence of the ligand structure on the stereochemical outcome.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed, providing access to chiral piperazin-2-ones with excellent enantioselectivities. These piperazin-2-ones can then be converted to the corresponding chiral piperazines. Furthermore, iridium-catalyzed asymmetric hydrogenation of pyrazines, activated by alkyl halides, has proven to be a facile method for synthesizing a variety of chiral piperazines with high enantiomeric excess. acs.orgresearchgate.net

Table 1: Catalytic Systems in Asymmetric Hydrogenation

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rhodium complex with (R,R)-(S,S)-i-BuTRAP ligand | 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide | (S) | 97% | acs.org |

| Rhodium complex with (R,R)-(S,S)-MeTRAP ligand | 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide | (R) | up to 85% | acs.org |

| JosiPhos–Rh complex | Pyrazinecarboxylic acid derivatives | Not specified | Good | thieme-connect.com |

| Palladium(II) trifluoroacetate (B77799) / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | Not specified | up to 90% | |

| Iridium complex | Pyrazines activated by alkyl halides | Not specified | up to 96% | acs.org |

Diastereoselective hydrogenation offers another strategic approach, where a chiral auxiliary attached to the pyrazine substrate directs the hydrogenation to favor one diastereomer. This method has been explored in the synthesis of piperazine-(2S)-carboxylic acid, a widely used chiral building block. ethz.ch

In a study on the diastereoselective hydrogenation of pyrazine-2-carboxylic acid modified with a proline auxiliary, noble metal catalysts such as Pd/C, Rh/C, and Ru/C were found to be the most active and selective. ethz.ch This approach led to the stereoselective formation of a new diketopiperazine derivative. ethz.ch The reaction conditions, including the choice of catalyst and solvent, significantly influence the diastereomeric excess. For instance, the hydrogenation of other dehydroamino acid derivatives over a Pd/C catalyst has achieved almost complete diastereoselectivity (de >95%). ethz.ch

Catalytic Systems in Asymmetric Hydrogenation

Enzymatic Resolution Approaches

Enzymatic resolution is a widely employed and highly effective method for separating racemic mixtures of this compound and its derivatives. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.

Kinetic resolution (KR) involves the enzymatic transformation of one enantiomer of a racemate into a new product, leaving the unreacted enantiomer in high enantiomeric purity. Lipases are commonly used enzymes for this purpose.

A notable example is the use of Lipase (B570770) A from Candida antarctica (CAL-A) for the highly enantioselective N-acylation of N-protected this compound methyl esters. arkat-usa.orgresearchgate.net In a study, the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester with 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME) catalyzed by CAL-A proceeded with high enantioselectivity (E > 200), yielding both the unreacted substrate and the acylated product with over 99% ee. arkat-usa.org Similarly, the N-acylation of N-1-Boc-piperazine-2-carboxylic acid methyl ester also showed high enantioselectivity (E=200) under the same conditions. arkat-usa.org

Another enzyme, alcalase, has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.netnih.gov Furthermore, leucine (B10760876) aminopeptidase (B13392206) has been employed in the kinetic resolution of piperazine-2-carboxamide (B1304950). acs.org

Table 2: Kinetic Resolution of this compound Derivatives

| Enzyme | Substrate | Acyl Donor/Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase A (CAL-A) | N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | (R)-substrate and (S)-product | >99% | arkat-usa.org |

| Candida antarctica lipase A (CAL-A) | N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | (S)-substrate and (R)-product | 97% (substrate), 98% (product) | arkat-usa.org |

| Alcalase | methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Hydrolysis | (S)-piperazine-2-carboxylic acid | High | researchgate.netnih.gov |

| Leucine aminopeptidase | Piperazine-2-carboxamide | Hydrolysis | (S)-piperazine-2-carboxylic acid | Good | acs.org |

| Aminopeptidase from Aspergillus oryzae (LAP2) | Racemic piperazine-2-carboxamide | Hydrolysis | (S)-piperazine-2-carboxylic acid | High | acs.orgbiosynth.com |

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product. This is achieved by combining the enzymatic resolution with an in-situ racemization of the less reactive enantiomer.

An aldehyde-based dynamic kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester has been successfully demonstrated using CAL-A. arkat-usa.org The reaction with vinyl butanoate in acetonitrile (B52724) resulted in up to a 75% yield of the (S)-configured product within 48 hours. arkat-usa.org Another approach to DKR involves the use of stereoselective amino acid amidases in the presence of α-amino-ε-caprolactam racemase. nih.govasm.org This method has been applied to produce both D- and L-amino acids from their corresponding amides. nih.govasm.org

Enzyme-Catalyzed N-Acylation for Enantiomer Production

Enzyme-catalyzed N-acylation is a powerful technique for the kinetic resolution of this compound derivatives, enabling the production of specific enantiomers. Lipase A from Candida antarctica (CAL-A) has demonstrated high enantioselectivity in the N-acylation of both N-4-Boc- and N-1-Boc-piperazine-2-carboxylic acid methyl esters. arkat-usa.org

In one study, the kinetic resolution of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester using CAL-A and 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether (TBME) achieved an enantiomeric ratio (E) of over 200. arkat-usa.org This highly S-enantioselective acylation yielded both the unreacted (R)-enantiomer and the acylated (S)-enantiomer with greater than 99% enantiomeric excess (ee). arkat-usa.org A similar high enantioselectivity (E=200) was observed for the N-acylation of the corresponding N-1-Boc derivative under the same conditions, although with the opposite enantiopreference. arkat-usa.org

Furthermore, a dynamic kinetic resolution (DKR) process has been developed by combining the highly enantioselective N-acylation catalyzed by CAL-A with an aldehyde-based racemization. This method applied to N-4-Boc-piperazine-2-carboxylic acid methyl ester using vinyl butanoate in acetonitrile resulted in up to a 75% yield of the S-enantiomer product within 48 hours. arkat-usa.org The success of this DKR process highlights the importance of enzyme immobilization. arkat-usa.org

Another cost-effective enzyme, alcalase, has been utilized for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.netnih.gov Research suggests that CAL-A-catalyzed N-acylation is more effective in terms of reaction rate or enantioselectivity when an electron-rich group, like a carboxylic ester or an aromatic ring, is attached to the asymmetric center near the secondary ring nitrogen. arkat-usa.orgresearchgate.net

Table 1: Enzyme-Catalyzed N-Acylation of this compound Derivatives

| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Candida antarctica lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | >200 | (S)-N-acylated product | - | >99 |

| Candida antarctica lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | (R)-N-acylated product | - | >99 |

| Candida antarctica lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (DKR) | Vinyl butanoate | Acetonitrile | - | (S)-N-acylated product | 75 | - |

| Alcalase | rac-Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | - | - | - | (S)-piperazine-2-carboxylic acid | - | - |

Biotransformation Processes for Homochiral this compound

Biotransformation processes, which integrate chemical and biocatalytic steps, have been developed for the industrial-scale production of homochiral this compound. chimia.chchimia.chresearchgate.net These processes are optimized for factors such as the availability and cost of starting materials, the productivity of the biocatalyst, and the feasibility of product isolation. chimia.chchimia.ch A key advantage of these enzymatic methods is their exceptionally high enantioselectivity, which allows for the production of both (R)- and (S)-enantiomers, both of which have commercial interest, from a single reaction. chimia.chresearchgate.net

One such process involves the use of whole cells of Klebsiella terrigena, which contain an amidase capable of resolving racemic piperazine-2-carboxamide. unipd.it This enzymatic resolution can achieve an enantiomeric excess (ee) of 99.4% for (S)-piperazine-2-carboxylic acid dihydrochloride (B599025) with a 41% yield. researchgate.net Similarly, Burkholderia sp. has been used to obtain (R)-piperazine-2-carboxylic acid dihydrochloride with a 99.0% ee and a 22% yield. researchgate.net Pseudomonas fluorescens has also been employed to produce (S)-piperazine-2-carboxylic acid with a 97.3% ee and a 20% yield. researchgate.net

Table 2: Biotransformation for Homochiral this compound

| Biocatalyst (Whole Cells) | Product | Enantiomeric Excess (ee) (%) | Yield (%) |

| Klebsiella terrigena | (S)-Piperazine-2-carboxylic acid dihydrochloride | 99.4 | 41 |

| Burkholderia sp. | (R)-Piperazine-2-carboxylic acid dihydrochloride | 99.0 | 22 |

| Pseudomonas fluorescens | (S)-Piperazine-2-carboxylic acid | 97.3 | 20 |

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a common strategy for producing enantiomerically pure compounds by utilizing readily available chiral starting materials. L-proline has been used as a starting material for the stereocontrolled synthesis of two diastereomeric bicyclic piperazine-2-carboxylic acids. researchgate.net Another approach involves the synthesis of chiral piperazine fragment B₆₄ through the reaction of piperazine fragment B₆₂ with a chiral acid (B₆₃), followed by recrystallization, a method used in the synthesis of the drug Baloxavir marboxil. nih.gov

Diaza-Cope Rearrangement in Enantiopure Synthesis

An efficient method for the synthesis of enantiomerically pure trans-3-arylthis compound derivatives utilizes the diaza-Cope rearrangement as a key step. acs.orgsnu.ac.kr This stereospecific reaction starts from (R,R)- or (S,S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN) and various aryl aldehydes, demonstrating a complete transfer of stereochemical integrity. acs.orgsnu.ac.krresearchgate.netfigshare.com

The process involves the rearrangement of chiral diimines, formed from HPEN and aldehydes, to produce chiral nonsymmetrical 1,2-disubstituted vicinal diamines. acs.org These diamines serve as crucial intermediates for creating chiral nonsymmetrical 2,3-substituted piperazines. acs.org The subsequent piperazine ring formation is achieved using diphenylvinylsulfonium triflate, followed by oxidation with ruthenium(III) chloride monohydrate in the presence of sodium periodate (B1199274) to yield the desired enantiopure trans-3-arylthis compound derivatives. acs.orgsnu.ac.kr

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for the enantioselective synthesis of various piperazine derivatives. This reaction has been successfully applied to produce N-Boc-protected α,α-disubstituted piperazin-2-ones in high yields and enantioselectivities using a chiral palladium catalyst derived from an electron-deficient PHOX ligand. nih.govrsc.org These chiral piperazinone products can be subsequently deprotected and reduced to form valuable gem-disubstituted piperazines. nih.govrsc.org

This methodology has been extended to the synthesis of α,α-disubstituted tetrahydropyrimidin-2-ones, which can be hydrolyzed to the corresponding chiral β²,²-amino acids. nih.govrsc.org The DAAA reaction offers significant advantages, including ease of substrate synthesis, facile N-Boc deprotection, and a broad substrate scope. nih.govrsc.org More recently, this approach has been utilized for the synthesis of enantioenriched gem-disubstituted 1,4-diazepan-5-ones, with the use of the (S)-(CF₃)₃-t-BuPHOX ligand and a nonpolar solvent like methylcyclohexane (B89554) being crucial for achieving high enantioselectivity. nih.gov

Table 3: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for Piperazine Derivatives

| Product Type | Catalyst System | Key Features |

| N-Boc-protected α,α-disubstituted piperazin-2-ones | Chiral Pd-catalyst with electron-deficient PHOX ligand | High yields and enantioselectivity, products can be converted to gem-disubstituted piperazines. |

| α,α-disubstituted tetrahydropyrimidin-2-ones | Chiral Pd-catalyst with electron-deficient PHOX ligand | Can be hydrolyzed to chiral β²,²-amino acids. |

| gem-disubstituted 1,4-diazepan-5-ones | Pd-catalyst with (S)-(CF₃)₃-t-BuPHOX ligand | High enantioselectivity achieved with a nonpolar solvent. |

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis is a cornerstone for generating large combinatorial libraries of this compound derivatives, which are of significant interest for high-throughput screening in drug discovery. 5z.com This methodology allows for the systematic modification of the this compound scaffold at its three functional groups (one carboxylic acid and two amines). 5z.com

Combinatorial Library Generation from this compound Scaffolds

The generation of combinatorial libraries from this compound scaffolds has been effectively demonstrated through various solid-phase synthetic routes. One notable example involved the production of a 15,000-member lead discovery library of piperazine-2-carboxamide derivatives using the Irori directed sorting technique. 5z.comnih.gov This was achieved by devising two distinct solid-phase routes to maximize the display of pharmacophores and by selecting reagents to enhance diversity within "drug-like" physicochemical properties. 5z.com

In another strategy, N4-(m-aminophenyl)-piperazine-2-carboxylic acid and N4-(o-aminophenyl)-piperazine-2-carboxylic acid scaffolds were utilized to produce a 160-member library. nih.govresearchgate.netdiva-portal.orgdiva-portal.org This library was synthesized by combining these novel piperazine scaffolds with eight different sulfonyl chlorides or acid chlorides and ten different amines. nih.govresearchgate.netdiva-portal.orgdiva-portal.org The resulting compounds were analyzed by LC-MS, showing the expected products with an average purity of 82%. nih.govresearchgate.netdiva-portal.orgdiva-portal.org

The solid-phase synthesis typically involves attaching the piperazine scaffold to a resin, such as a nitrophenol carbonate derivative of Wang resin. 5z.com Subsequent functionalization steps, like acylation with bromo- or chloro-carboxylic acids and reaction with various amines, are then carried out. 5z.com The use of site isolation on the resin ensures clean monoalkylation. 5z.com

Table 4: Examples of Combinatorial Libraries from this compound Scaffolds

| Library Size | Scaffolds | Reagents | Synthesis Technique | Purity |

| 15,000 compounds | Piperazine-2-carboxamide | Various reagents selected for diversity | Irori directed sorting | - |

| 160 compounds | N4-(m/o-aminophenyl)-piperazine-2-carboxylic acid | 8 sulfonyl/acid chlorides, 10 amines | Solid-phase synthesis | 82% (average) |

Functionalization of this compound Scaffolds on Solid Support

The solid-phase synthesis of this compound derivatives offers a powerful strategy for the rapid generation of large combinatorial libraries, which are invaluable in drug discovery for high-throughput screening. 5z.com This methodology utilizes a solid support, typically a resin, to which the piperazine scaffold is anchored, allowing for sequential reactions and easy purification by simple washing and filtration steps. 5z.commdpi.com

A common approach involves the use of an orthogonally protected this compound scaffold, such as 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid. 5z.com The carboxylic acid group is first coupled to an amine-functionalized resin, for instance, through the use of a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as diisopropylethylamine (DIEA). 5z.com

Once the scaffold is attached to the solid support, the protecting groups on the piperazine nitrogens can be selectively removed to allow for further functionalization. The fluorenylmethoxycarbonyl (Fmoc) group is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF), exposing the N4 amine for reaction with a variety of building blocks like sulfonyl chlorides, isocyanates, chloroformates, or carboxylic acids. 5z.com Subsequently, the allyloxycarbonyl (Alloc) group at the N1 position can be cleaved using a palladium catalyst, such as Pd(PPh₃)₄, to enable a second round of functionalization at this position. 5z.com

Another solid-phase strategy involves attaching a bifunctional reagent to the resin first. For example, bromo- or chloro-carboxylic acids can be loaded onto Wang resin. 5z.com The unprotected amine of a this compound derivative can then react with the halide on the resin, achieving mono-alkylation due to site isolation on the solid support. 5z.com The carboxylic acid of the piperazine scaffold is then activated, often as a pentafluorophenyl ester, and reacted with a diverse set of amines. 5z.com A final diversification step can be performed after the removal of a protecting group from the second piperazine nitrogen. 5z.com These solid-phase routes have been successfully employed to generate libraries containing thousands of discrete piperazine-2-carboxamide compounds. 5z.com

Table 1: Key Reagents and Conditions for Solid-Phase Functionalization of this compound

| Step | Reagents and Conditions | Purpose |

| Scaffold Attachment | 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid, HBTU, DIEA, DMF | Covalently links the piperazine scaffold to the amine-functionalized solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to expose the N4 amine for functionalization. |

| N4 Functionalization | Sulfonyl chlorides, isocyanates, chloroformates, carboxylic acids | Introduces diversity at the N4 position of the piperazine ring. |

| Alloc Deprotection | Pd(PPh₃)₄ | Removes the Alloc group to expose the N1 amine for functionalization. |

| N1 Functionalization | Acylating agents, sulfonylating agents, etc. | Introduces diversity at the N1 position of the piperazine ring. |

| Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers | Releases the final functionalized piperazine derivative from the solid support. |

This table summarizes common reagents and their roles in the solid-phase synthesis of this compound derivatives, based on established protocols. 5z.com

Solution-Phase Synthetic Routes

The synthesis of piperazine-2-carboxamides is a cornerstone in the development of new therapeutic agents, with amide coupling reactions being the pivotal step. researchgate.netbiosynth.com These reactions can be performed efficiently in the solution phase, offering flexibility for scale-up and purification. A widely used method involves the activation of the carboxylic acid group of a suitably N-protected this compound with a coupling agent, followed by reaction with a primary or secondary amine. acgpubs.org

Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive such as 4-(Dimethylamino)pyridine (DMAP). acgpubs.orgacgpubs.org For instance, chromone-2-carboxylic acid can be coupled with various piperazine derivatives in dichloromethane (B109758) (DCM) using EDC.HCl and DMAP to yield the corresponding chromone-2-carboxamides. acgpubs.orgacgpubs.org Other effective coupling systems include 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with a non-nucleophilic base like diisopropylethylamine (DIEA). 5z.com

The choice of solvent is crucial, with aprotic solvents like dichloromethane, dimethylformamide (DMF), or acetonitrile being common. acgpubs.org The reaction conditions are generally mild, typically proceeding at room temperature. acgpubs.org The synthesis of piperazine-2-carboxamide itself can be achieved by reacting piperazine with formaldehyde (B43269) and acetamide. biosynth.com Furthermore, a process has been developed where an N-acylated this compound is converted into a piperazinecarboxylic acid anhydride (B1165640) using a halogenating agent, which then reacts with an amine to form the desired amide. google.com

Table 2: Examples of Amide Coupling Reagents for Piperazine-2-carboxamide Synthesis

| Coupling Reagent System | Amine Source | Reaction Conditions | Reference |

| EDC.HCl, DMAP | Phenyl/benzyl (B1604629) piperazine derivatives | DCM, Room Temperature, Overnight | acgpubs.orgacgpubs.org |

| HBTU, DIEA | Various amines | DMF, Room Temperature | 5z.com |

| DIC, HOBt | Amines on solid support | DMF, Room Temperature, 18h | mdpi.com |

| Thionyl chloride (to form acid chloride) | Amines | Varies | google.com |

This table presents a selection of common amide coupling systems used in the solution-phase synthesis of piperazine-2-carboxamides.

Synthesis of N-Protected this compound Derivatives (e.g., Boc, Z-protected)

The selective protection of the nitrogen atoms of this compound is fundamental for its use as a versatile building block in multi-step synthesis. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are among the most frequently used protecting groups due to their stability and distinct cleavage conditions. google.com

The synthesis of 1-Boc-piperazine-2-carboxylic acid typically involves reacting this compound dihydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.com A common procedure utilizes a base like triethylamine (B128534) in a solvent such as methanol. google.com The reaction of (S)-piperazine-2-carboxylic acid dihydrochloride with Boc₂O in the presence of triethylamine at elevated temperatures (e.g., 50°C) yields the 1,4-di-Boc protected intermediate, which can then be selectively deprotected or used as is. google.com Alternatively, reacting this compound with Boc₂O in the presence of bases like sodium bicarbonate or DMAP in solvents like THF or DCM is also effective. Purification is typically achieved by column chromatography or recrystallization.

For the introduction of the Z group, benzyl chloroformate (Cbz-Cl) is the reagent of choice. This reaction requires stringent anhydrous conditions to prevent side reactions. The synthesis of N-Z-piperazine-2-carboxylic acid generally provides good yields, though the resulting compound may have lower long-term storage stability compared to its Boc-protected counterpart. These orthogonally protected scaffolds are crucial for synthesizing complex molecules, including peptidomimetics and inhibitors of enzymes like HIV protease. acs.orgthieme-connect.com

Table 3: Common Protecting Groups for this compound

| Protecting Group | Reagent | Typical Reaction Conditions | Key Characteristics |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions (e.g., NaHCO₃, Et₃N) in THF, DCM, or Methanol | Stable; Cleaved under acidic conditions (e.g., TFA, HCl). google.com |

| Z (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Anhydrous conditions, often with a base | Stable; Cleaved by catalytic hydrogenation. |

| Alloc (allyloxycarbonyl) | Allyl chloroformate | Basic conditions | Cleaved by palladium catalysis, allowing for orthogonal deprotection. 5z.com |

| Fmoc (fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions | Stable to acid; Cleaved by a secondary amine (e.g., piperidine). 5z.com |

This table outlines the common N-protecting groups used for this compound, the reagents for their introduction, and their distinct cleavage methods, which enable orthogonal synthetic strategies.

Preparation of Azabicyclic Isosteres of this compound

The design and synthesis of conformationally constrained analogs of this compound are of significant interest in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org Azabicyclic isosteres, which mimic the three-dimensional structure of the piperazine ring, represent a key class of such analogs. nih.govacs.org

Recent research has focused on the stereocontrolled synthesis of bicyclic diaza[3.3.0]octane carboxylic acids as isosteres of piperazine-2S-carboxylic acid. nih.govacs.org One synthetic approach begins with L-pyroglutamic acid, which is functionalized through Michael and aza-Michael reactions to construct the bicyclic core, leading to two of the four possible diastereomeric isosteres. nih.govacs.org

An alternative and shorter route utilizes enolate chemistry, starting from N-Pf 4-keto L-proline methyl ester. nih.govthieme-connect.com Alkylation of the lithium enolate of this starting material with iodomethyl acetate proceeds with high diastereoselectivity, establishing a key stereocenter for the synthesis. thieme-connect.com This enolate chemistry pathway has been used to access other diastereomers of the diaza[3.3.0]octane carboxylic acid scaffold. nih.gov These synthetic methods provide access to structurally well-defined, rigid 3D-molecular frameworks with multiple vectors for further chemical elaboration. thieme-connect.com The stereochemistry of these bicyclic systems is crucial, as it dictates their biological activity and interaction with target proteins. ontosight.ai

Table 4: Starting Materials and Key Reactions for Azabicyclic Isostere Synthesis

| Starting Material | Key Reaction Type | Resulting Scaffold | Reference |

| L-Pyroglutamic acid | Michael and aza-Michael additions | Diaza[3.3.0]octane carboxylic acid | nih.govacs.org |

| N-Pf 4-keto L-proline methyl ester | Enolate alkylation | Diaza[3.3.0]octane carboxylic acid | nih.govthieme-connect.com |

| L-Proline | Stereocontrolled cyclization strategies | Diastereomeric bicyclic piperazine-2-carboxylic acids | researchgate.netresearchgate.net |

This table highlights key starting materials and the strategic reactions employed to synthesize conformationally constrained azabicyclic isosteres of this compound.

Applications of Piperazine 2 Carboxylic Acid in Medicinal Chemistry Research

Piperazine-2-carboxylic Acid as a Key Pharmaceutical Building Block

This compound serves as a fundamental chiral building block in the synthesis of a wide array of pharmaceuticals. smolecule.coma2bchem.com Its structure is a key intermediate in the development of complex bioactive molecules, particularly those where specific stereochemistry is essential for therapeutic efficacy and reduced side effects. a2bchem.com The piperazine (B1678402) ring can be readily modified, allowing chemists to create diverse libraries of compounds with tailored pharmacological properties. netascientific.com Researchers utilize protected forms of the acid, such as 1-Boc-piperazine-2-carboxylic acid and Z-piperazine-2-carboxylic acid, as stable intermediates to facilitate the synthesis of complex pharmaceuticals, especially those targeting the central nervous system. netascientific.comchemimpex.com This strategic use as an intermediate underscores its importance in drug discovery and development, enabling the creation of novel drug candidates for various diseases. netascientific.com

Development of Novel Drug Candidates Targeting Specific Biological Pathways

The this compound framework is a privileged structure in the design of drugs aimed at specific biological targets, leading to the development of novel candidates for a range of disorders.

Derivatives of this compound are widely investigated for their potential to treat CNS disorders. smolecule.com The core structure serves as a key intermediate in the synthesis of drugs targeting neurological and psychiatric conditions. smolecule.comchemimpex.com Its derivatives are often studied for their effects on neurotransmitter systems, making the compound valuable in neuroscience research. chemimpex.com

The piperazine scaffold is integral to the development of agents for neurological disorders like epilepsy. amazonaws.com Research has shown that certain this compound derivatives that block excitation at glutamate (B1630785) receptors possess anticonvulsant properties in animal models of epilepsy. amazonaws.com Specifically, NMDA receptor antagonists such as D(-)-4-(3-phosphonopropyl)this compound (D-CPP) and D(-)-(E)-4-(3-phosphonoprop-2-enyl)this compound (D-CPPene) have demonstrated anticonvulsant activity. amazonaws.com Furthermore, some N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid act as dual antagonists of NMDA and GluK1-containing kainate receptors. nih.gov One such antagonist, compound 18i, showed antinociceptive effects in an animal model of mild nerve injury, suggesting potential therapeutic benefits in various neurological disorders. nih.gov

This compound is a crucial building block in the development of medications for psychiatric disorders, including anti-anxiety and anti-depressant drugs. chemimpex.com Studies have explored new piperazine derivatives for their anxiolytic-like and antidepressant-like effects. cdnsciencepub.com Research into specific derivatives, LQFM211 and LQFM213, revealed that they produced these effects in mice. cdnsciencepub.com The mechanism for one of these compounds was found to involve the serotonergic pathway, highlighting the scaffold's utility in creating agents that modulate mood and anxiety. cdnsciencepub.com

The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex neurodegenerative diseases like Alzheimer's, and this compound derivatives are at the forefront of this research. nih.govmdpi.com Scientists have designed and synthesized a series of these derivatives to act as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net These compounds target the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

In vitro studies have identified several potent derivatives. For instance, compound 10a, bearing a benzyl (B1604629) pendant, was the best inhibitor of AChE in one study, while compound 11b showed neuroprotective properties against Aβ-induced neuronal cell damage. researchgate.net Another study found that the free carboxylic acid series of derivatives showed enhanced selectivity for AChE, with compound 4c being the most active in its series. nih.gov Conversely, hydroxamic acid and carboxamide versions were more potent and selective inhibitors of BChE. nih.gov Notably, compound 7b demonstrated exceptionally potent inhibitory activity against BChE, significantly superior to the reference drug tacrine. nih.gov

| Compound | Target Enzyme | Activity (Ki or % Inhibition) | Selectivity | Source |

|---|---|---|---|---|

| 10a (benzyl pendant) | AChE | 24.4% inhibition at 30 μM | - | researchgate.net |

| 10a (benzyl pendant) | BuChE | IC50 = 3.3 μM | Mixed-type inhibition | researchgate.net |

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | Ki = 10.18 ± 1.00 µM | Selective for AChE (SI ~17.90) | nih.gov |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BuChE | Ki = 1.6 ± 0.08 nM | Highly selective for BuChE (SI = 21862.5) | nih.gov |

Research has also extended to other neurodegenerative conditions like multiple sclerosis (MS). smolecule.comgoogle.com Derivatives of the related piperazine-1-carboxylic acid have shown efficacy in animal models for treating MS, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). smolecule.com

The therapeutic potential of this compound derivatives in CNS disorders stems from their ability to modulate various neurotransmitter systems. smolecule.com A primary mechanism involves the antagonism of ionotropic glutamate receptors. nih.gov Derivatives have been developed as competitive N-methyl-D-aspartate receptor (NMDAR) antagonists, which bind to the GluN2 subunit. nih.gov Some derivatives show a preference for NMDA receptors containing NR2C or NR2D subunits over those with NR2A or NR2B. nih.gov

Furthermore, researchers have reported on N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid that function as dual antagonists for both NMDA receptors and GluK1-containing kainate receptors. nih.gov This dual activity may offer unique therapeutic benefits in certain neurological conditions. nih.gov In the context of psychiatric disorders, the anxiolytic and antidepressant-like effects of some piperazine derivatives have been linked to the modulation of the serotonergic system, specifically involving 5-HT1A receptors. cdnsciencepub.com For Alzheimer's disease, the key mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which helps to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net

| Derivative Type/Compound | Targeted System/Receptor | Observed Effect | Therapeutic Area | Source |

|---|---|---|---|---|

| D-CPP, D-CPPene | NMDA Receptor | Antagonist | Neurological (Anticonvulsant) | amazonaws.com |

| N1-substituted cis-piperazine-2,3-dicarboxylates (e.g., 18i) | NMDA & GluK1 Kainate Receptors | Dual Antagonist | Neurological (Nociception) | nih.gov |

| (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) | NMDA Receptor (NR2C/NR2D subunits) | Slightly selective antagonist | Neurological Research | nih.gov |

| 1,4-bisbenzylthis compound derivatives (e.g., 4c, 7b) | Cholinesterases (AChE, BuChE) | Inhibitor | Neurodegenerative (Alzheimer's) | nih.gov |

| LQFM213 | Serotonergic System (5-HT1A) | Modulator (implicated) | Psychiatric (Anxiety, Depression) | cdnsciencepub.com |

Central Nervous System (CNS) Disorders

NMDA Receptor Antagonism and Specificity

Derivatives of this compound have emerged as a significant class of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govacs.orgnih.gov Unlike typical competitive antagonists that exhibit a preference for the NR2A subunit, certain piperazine-2,3-dicarboxylic acid derivatives display an unusual and sought-after selectivity profile, showing a higher affinity for the NR2C and NR2D subunits. nih.govacs.orgnih.govresearchgate.net

A key compound in this class is (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD), a competitive NMDA receptor antagonist with a moderate affinity and an atypical selectivity for NR2C and NR2D subunits over NR2A and NR2B. nih.govacs.org Further structural modifications of PBPD have led to the development of even more potent and selective antagonists. For instance, replacing the biphenyl (B1667301) group of PBPD with a phenanthrene (B1679779) moiety to create (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) resulted in a significant increase in antagonist affinity across all NMDA receptor subunits. nih.govresearchgate.netnih.gov

Research has shown that PPDA exhibits a 30- to 78-fold greater affinity for native NMDA receptors compared to PBPD. nih.govresearchgate.net Specifically, at recombinant receptors, PPDA's affinity was enhanced by 16-fold for NR1/NR2B, 29-fold for NR1/NR2A, 34-fold for NR1/NR2D, and a remarkable 94-fold for NR1/NR2C when compared to PBPD. nih.gov This makes PPDA one of the most potent and selective NR2C/NR2D-preferring antagonists identified to date, providing a valuable pharmacological tool for studying the function of these specific NMDA receptor subtypes. nih.govresearchgate.net This unique selectivity profile, differing from typical antagonists like (R)-CPP which shows a 50-fold higher affinity for NR2A over NR2D, highlights the potential of this compound derivatives in developing subtype-specific NMDA receptor modulators. rndsystems.com

| Compound | Target Receptor Subunit | Affinity Increase (vs. PBPD) | Reference |

| PPDA | Native NMDA Receptors | 30- to 78-fold | nih.govresearchgate.net |

| NR1/NR2A | 29-fold | nih.gov | |

| NR1/NR2B | 16-fold | nih.gov | |

| NR1/NR2C | 94-fold | nih.gov | |

| NR1/NR2D | 34-fold | nih.gov |

Enzyme Inhibition Studies

The this compound scaffold has also been extensively utilized in the design of various enzyme inhibitors, demonstrating its versatility in targeting a diverse range of enzymatic activities.

In the context of Alzheimer's disease research, derivatives of this compound have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dntb.gov.uanih.gov A study focusing on a series of 1,4-bisbenzylthis compound derivatives identified compounds with notable potency and selectivity. nih.gov

Specifically, the compound 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (designated as 4c) emerged as the most active in its series, demonstrating selectivity for AChE with a Ki value of 10.18 ± 1.00 µM and a selectivity index of approximately 17.90 for AChE over BChE. nih.gov Conversely, another derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (designated as 7b), proved to be an exceptionally potent and selective inhibitor of BChE. nih.gov This compound exhibited a Ki of 1.6 ± 0.08 nM and a remarkable selectivity index of 21,862.5 for BChE, showing activity significantly superior to the reference drugs donepezil (B133215) and tacrine. nih.gov The mechanism of inhibition for these compounds was determined to be competitive. nih.gov

| Compound | Target Enzyme | Ki Value | Selectivity Index (SI) | Reference |

| 4c | AChE | 10.18 ± 1.00 µM | ~17.90 (AChE/BChE) | nih.gov |

| 7b | BChE | 1.6 ± 0.08 nM | 21,862.5 (BChE/AChE) | nih.gov |

Piperazine-based compounds have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid epoxides. researchgate.netnih.govucanr.edu Inhibition of sEH is a therapeutic strategy for managing inflammatory conditions. researchgate.net Urea-based derivatives incorporating a piperazine moiety have shown promise, exhibiting not only potent sEH inhibition but also improved physicochemical properties such as lower melting points and enhanced water solubility compared to earlier inhibitors. nih.gov One such derivative, a 5-benzyl-substituted-piperazine-containing urea, displayed an IC₅₀ value of 1.37 μM against human sEH. nih.gov

This compound serves as a foundational structure for the synthesis of farnesyl protein transferase (FPT) inhibitors. arkat-usa.orgnih.gov FPT is a key enzyme in the post-translational modification of Ras proteins, which are implicated in cancer development. sci-hub.se The development of non-peptidic and non-thiol containing inhibitors is a significant goal in this area. Piperazinone-based FPT inhibitors, derived from the piperazine scaffold, have demonstrated improved activity in cellular assays. tandfonline.com Additionally, bioisosteric replacement of atoms within the piperazine ring of certain derivatives has led to the creation of potent FPT inhibitors. nih.gov

The this compound framework is a component of molecules designed to inhibit TNF-α converting enzyme (TACE), also known as ADAM17. arkat-usa.orggoogle.com TACE is a metalloproteinase responsible for releasing the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov A series of compounds based on a piperazine-2-hydroxamic acid scaffold have been synthesized and identified as dual inhibitors of both TACE and matrix metalloproteinase-13 (MMP-13), indicating the utility of this chemical starting point for developing anti-inflammatory agents. nih.gov

In the field of antimicrobial research, derivatives of this compound have been investigated for their potential to inhibit glucosamine-6-phosphate (GlcN-6-P) synthase. rjpbcs.comresearchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall. nih.gov Molecular docking studies on a series of novel pyrazine-2-carboxylic acid derivatives of piperazines have predicted good inhibitory interactions with GlcN-6-P synthase. rjpbcs.comresearchgate.net For instance, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed a high docking score, suggesting that the antibacterial activity of this class of compounds may be attributed to the inhibition of this essential enzyme. rjpbcs.comresearchgate.net

TNF-α Converting Enzyme (TACE) Inhibition

Antiviral Agents (e.g., HIV Protease Inhibitors)

The this compound moiety is a critical pharmacophore in the design of antiviral drugs, most notably in the development of HIV protease inhibitors. The (S)-enantiomer of this compound is a key structural component of Indinavir, a potent HIV-1 protease inhibitor. researchgate.net This fragment of the drug is crucial for its interaction with the S1 subsite of the protease's active site, contributing significantly to its inhibitory activity. researchgate.net

The synthesis of these antiviral agents often involves the preparation of optically active this compound derivatives. derpharmachemica.com For instance, the synthesis of (S)-piperazine-2-carboxylic acid tert-butyl amide, a precursor for Indinavir, has been achieved with a high enantiomeric excess of over 99%. researchgate.net This process can start from pyrazine-2-carboxylic acid tert-butylamide, which is partially reduced and then undergoes asymmetric hydrogenation to yield the desired chiral piperazine core. researchgate.netbiosynth.com

Furthermore, research has explored other piperazine-containing derivatives as potential antiviral agents. For example, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds showing potent antiviral activity. acs.org Dihydroxyindole-2-carboxylic acid derivatives with a bis-propyl-piperazine linker have also demonstrated significant inhibition of HIV-1 integrase activity. arabjchem.org

Table 1: this compound Derivatives in Antiviral Research

| Compound/Derivative Class | Target | Key Findings |

|---|---|---|

| (S)-Piperazine-2-carboxylic acid | HIV-1 Protease | A key fragment of the inhibitor Indinavir, responsible for interaction with the S1 subsite of the active site. researchgate.net |

| (S)-Piperazine-2-carboxylic acid tert-butyl amide | HIV-1 Protease Inhibitor Precursor | Synthesized with >99% enantiomeric excess, serving as a crucial intermediate for Indinavir. researchgate.net |

| Trisubstituted piperazine derivatives | SARS-CoV-2 Main Protease (Mpro) | Designed as noncovalent inhibitors with some compounds showing high enzyme-inhibitory potency and excellent antiviral activity. acs.org |

| Dihydroxyindole-2-carboxylic acid derivatives with bis-propyl-piperazine linker | HIV-1 Integrase (IN) | Exhibited significant inhibition of HIV-1 integrase activity. arabjchem.org |

| 1,4-disubstituted piperazine analogues | HIV-1 | Demonstrated potent anti-HIV-1 activities with low cytotoxicity. arabjchem.org |

Anti-inflammatory and Analgesic Agents

The this compound scaffold is also explored for its potential in developing anti-inflammatory and analgesic agents. arabjchem.org Derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in the inflammatory cascade.

One of the significant targets in anti-inflammatory drug design is the tumor necrosis factor-α converting enzyme (TACE). Inhibition of TACE can modulate the inflammatory response, and derivatives of this compound have been studied as potential inhibitors of this enzyme.

While direct studies on the analgesic properties of simple this compound derivatives are limited, the broader class of piperazine-containing compounds has shown promise. For instance, amide derivatives of pyridazinone containing a piperazine moiety have demonstrated significant analgesic activity in preclinical models. pcbiochemres.com These findings suggest that the incorporation of a piperazine ring, a core feature of this compound, can be a viable strategy in the design of new pain-relieving medications. pcbiochemres.com Research on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives has also indicated potential peripheral and central analgesic effects. tbzmed.ac.ir

Table 2: this compound and its Congeners in Anti-inflammatory and Analgesic Research

| Compound/Derivative Class | Target/Model | Key Findings |

|---|---|---|

| This compound derivatives | TNF-α converting enzyme (TACE) | Investigated as valuable candidates for anti-inflammatory drug design through TACE inhibition. |

| Piperazinyl containing pyridazine (B1198779) derivatives | Acetic acid-induced writhing test | Amide derivatives showed significant analgesic activity. pcbiochemres.com |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative | Acetic acid-induced writhing and hot-plate test | Showed potential peripheral and central analgesic effects. tbzmed.ac.ir |

| Methyl salicylate (B1505791) derivatives with a piperazine moiety | Xylol-induced ear edema and carrageenan-induced paw edema | Exhibited potent anti-inflammatory activities, with some compounds comparable to indomethacin. nih.gov |

Antiproliferative and Anticancer Research

The piperazine scaffold is a prominent feature in a multitude of anticancer agents, and derivatives of this compound are actively being investigated for their antiproliferative properties. researchgate.net These compounds have shown the potential to induce apoptosis in cancer cells, and modifications to the piperazine structure can significantly influence their cytotoxic effects. tandfonline.com

One area of research involves the synthesis of amide derivatives. For example, a series of amide derivatives of neocrotocembraneic acid incorporating a piperazinyl group demonstrated potent antiproliferative activity against several human cancer cell lines, including drug-resistant ones. mdpi.com The presence of the piperazinyl group was found to be beneficial for the inhibitory activity. mdpi.com Similarly, novel arylamide derivatives containing a piperazine moiety have been developed as tubulin polymerization inhibitors, exhibiting low nanomolar IC50 values against various human cancer cells. nih.gov

Furthermore, vindoline-piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines. nih.gov Certain conjugates, particularly those with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine, displayed outstanding cytotoxic activity with low micromolar growth inhibition values. nih.gov

Table 3: Antiproliferative and Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings | IC₅₀ Values |

|---|---|---|---|

| Amide derivatives of neocrotocembraneic acid with a piperazinyl group | HeLa, K562, K562/A02 | Potent antiproliferative activity, with the piperazinyl group being beneficial for activity. mdpi.com | Not specified |

| Arylamide derivatives with a piperazine moiety | MGC-803, HCT-116, SMMC-7721 | Acted as tubulin polymerization inhibitors with potent anticancer activities. nih.gov | 0.088 - 0.098 µM for compound 16f |

| Vindoline-piperazine conjugates | NCI60 panel | Showed significant antiproliferative effects with low micromolar growth inhibition. nih.gov | < 2 µM for compounds 23 and 25 |

| Piperazine-containing pentacyclic triterpene derivatives | MCF-7, HeLa, A549 | Reported as promising antitumor agents. tandfonline.com | 7.05–13.13 µM |

Antimicrobial and Antibacterial Agents

Piperazine-2-carboxamide (B1304950) and its derivatives have demonstrated notable antimicrobial and antifungal properties. ontosight.ai The core piperazine structure is a key pharmacophore in many antimicrobial drugs, and its derivatives are being explored for their efficacy against a range of pathogenic microorganisms. tandfonline.com

Research has shown that piperazine-2-carboxamide can inhibit the synthesis of mycolic acid, fatty acids, and amines in bacteria, which are essential for their survival. biosynth.com This mechanism disrupts the formation of the bacterial cell wall, leading to an antibacterial effect. biosynth.com

Studies on pyrazine-2-carboxylic acid derivatives of piperazines have revealed good antimicrobial activity against clinical isolates such as E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting GlcN-6-P synthase. rjpbcs.com In another study, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com

Table 4: Antimicrobial and Antibacterial Activity of this compound Derivatives | Compound/Derivative Class | Target Microorganisms | Key Findings & MIC Values | | :--- | :--- | :--- | | Piperazine-2-carboxamide | Bacteria and Fungi | Exhibits antimicrobial and antifungal properties by inhibiting essential synthesis pathways in bacteria. biosynth.comontosight.ai | Not specified | | Pyrazine-2-carboxylic acid derivatives of piperazines | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity. MIC for C. albicans was 3.125 µg/mL; for E. coli was 50 µg/mL; for P. aeruginosa was 25 µg/mL. rjpbcs.com | | N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Gram-negative and Gram-positive bacteria | Significant antibacterial activity against Gram-negative strains, especially E. coli. mdpi.com | MICs ranged from 8 to 256 µg/mL | | 1-benzhydryl-piperazine sulfonamides/carboxamides | Gram-positive and Gram-negative bacteria | Some derivatives showed potent antimicrobial activities compared to streptomycin. tandfonline.com | Not specified |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structural versatility of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of drug candidates. By systematically modifying the substituents on the piperazine ring and the carboxylic acid group, researchers can elucidate the key structural features required for a desired biological activity.

For instance, in the development of anti-Alzheimer's agents, SAR studies of 1,4-bisbenzylthis compound derivatives revealed that the free carboxylic acid series showed enhanced selectivity for acetylcholinesterase (AChE), whereas the corresponding hydroxamic acids and carboxamides were more potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov This highlights how modifications at the carboxylic acid position can dramatically alter enzyme selectivity. nih.gov

In the context of anticancer research, SAR studies on novel arylamide derivatives containing a piperazine moiety have shown that the nature and position of substituents on the aryl piperazine ring significantly influence antiproliferative activity. nih.gov For example, a substituent at the para position of the aryl piperazine was found to be more effective than those at the meta or ortho positions. nih.gov Furthermore, replacing the aryl piperazine with an alkyl piperazine or a piperidine (B6355638) group led to a reduction in activity, indicating the importance of the aryl piperazine moiety for potent inhibitory effects. nih.gov

A review of piperazine-containing natural products also underscores the importance of SAR. Modifications on the piperazine unit were found to be critical for the antiproliferative activity of chalcone-dithiocarbamate hybrids. nih.gov Similarly, for some antitumor agents, the presence of specific substituents like chlorine, cyano, or fluoro groups on an aromatic triazole partner attached to the piperazine enhanced the activity. nih.gov

Rational Drug Design and Optimization of Therapeutic Efficacy

The this compound scaffold is a valuable tool in rational drug design, a strategy that aims to develop new medications based on the knowledge of a biological target. 5z.com This approach allows for the optimization of therapeutic efficacy by designing molecules with improved potency, selectivity, and pharmacokinetic properties.

A notable example is the design of noncovalent inhibitors for the SARS-CoV-2 main protease (Mpro). acs.org Starting with a piperazine-substituted lead compound, researchers designed and synthesized three series of 1,2,4-trisubstituted piperazine derivatives. This rational design approach led to the identification of an optimal compound with high enzyme-inhibitory potency and excellent antiviral activity, comparable to the approved drug Nirmatrelvir. acs.org The oral bioavailability of the optimized compound was also significantly improved. acs.org

In the field of HIV research, a fragment-assembly strategy and the principle of bioisosteric replacement were used to design novel piperazine derivatives as CCR5 antagonists. plos.org This rational approach led to the discovery of compounds with potent CCR5 antagonist activity and anti-HIV effects. plos.org Similarly, a ligand-based drug design approach was used to create novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 reverse transcriptase (RT), with several compounds showing significant inhibitory activity. nih.gov

The development of chemical libraries for drug discovery also benefits from the rational use of the this compound scaffold. 5z.com By employing solid-phase synthesis with an orthogonally protected this compound core, large libraries of diverse compounds can be generated for high-throughput screening against various biological targets. 5z.com This strategy maximizes the exploration of chemical space around a pharmacologically relevant core structure.

Computational and Spectroscopic Investigations

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the interactions between piperazine-2-carboxylic acid derivatives and their biological targets. nih.gov These methods predict the binding modes and affinities of ligands, offering a molecular basis for their observed biological activities and guiding the design of more potent and selective compounds. researchgate.net5z.com

In the context of Alzheimer's disease, molecular docking and MD simulations have been employed to study derivatives of this compound as multi-target-directed ligands (MTDLs). nih.govresearchgate.net These simulations have provided detailed insights into the structure-activity relationships for the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, simulations have shown that these compounds can form stable complexes with the catalytic and peripheral anionic sites of these enzymes. nih.gov Similarly, docking studies on piperazine-based ligands with dopamine (B1211576) nih.gov and NMDA receptors nih.gov have been crucial in understanding their binding mechanisms. MD simulations have also been used to confirm the stability of ligand-receptor complexes, analyzing metrics such as root mean square deviation (RMSD) and the radius of gyration (Rg) to ensure the complex remains stable over time. researchgate.net

Molecular docking studies have successfully identified key binding interactions between this compound derivatives and various receptors. These interactions are fundamental to the ligand's affinity and selectivity.

Cholinesterase Inhibition: For derivatives targeting AChE and BChE, simulations revealed stable binding involving hydrogen bonds, as well as hydrophobic and ionic interactions with the catalytic and peripheral anionic sites of the enzymes. nih.gov One study identified that the 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative showed particularly promising inhibitory activity against BChE. nih.gov

Dopamine Receptor Binding: In studies with D2 and D3 dopamine receptors, the piperazine (B1678402) moiety was identified as a key interaction point. nih.gov Docking results showed that a protonated piperazine nitrogen forms a strong hydrogen bond with the crucial Asp 110 residue, anchoring the ligand within the receptor's binding site. nih.gov

Glutamate (B1630785) Receptor Antagonism: For derivatives acting as antagonists of NMDA and kainate receptors, molecular modeling has been used to investigate binding modes. nih.gov Studies on N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid highlighted interactions within the ligand-binding domain of the GluK1 kainate receptor subtype. nih.gov

Glucosamine-6-Phosphate Synthase Inhibition: Docking of pyrazine-2-carboxylic acid derivatives revealed hydrogen bonding interactions with key amino acid residues like Gln348, Ser303, and Thr302 in the active pocket of the enzyme. researchgate.net

| Target Receptor/Enzyme | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Catalytic and Peripheral Anionic Sites | Hydrogen bonding, Hydrophobic, Ionic | nih.gov |

| D3 Dopamine Receptor | Asp 110 | Hydrogen bond | nih.gov |

| GluK1 Kainate Receptor | Ligand Binding Domain | Not specified | nih.gov |

| Glucosamine-6-Phosphate Synthase | Gln348, Ser303, Thr302 | Hydrogen bond | researchgate.net |

Computational studies are pivotal in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For this compound derivatives, these methods have guided the modification of the scaffold to enhance potency and selectivity.

Molecular docking and dynamics simulations have provided clear insights into the SAR for AChE and BChE inhibition. nih.gov For example, studies on a series of 1,4-bisbenzylthis compound derivatives showed that while the free carboxylic acid series displayed enhanced selectivity for AChE, the corresponding hydroxamic acids and carboxamides were more potent and selective inhibitors of BChE. nih.gov This suggests that modifications at the carboxylic acid position significantly influence target selectivity.

Further SAR analysis on piperazine derivatives has identified that substitutions at specific positions on the piperazine ring can dramatically affect interactions with target receptors. nih.gov For instance, in a study of NMDA receptor antagonists, replacing a biphenyl (B1667301) group with linearly arranged ring structures like phenanthrene (B1679779) was found to enhance activity significantly. nih.gov These computational SAR insights are invaluable for the rational design of new therapeutic agents. researchgate.net

Ligand-Receptor Binding Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. asianresassoc.orgjksus.org These calculations provide detailed information on molecular structure, vibrational frequencies, and electronic properties. asianresassoc.orgacs.org

DFT studies have been widely applied to understand the structural and electronic features of this compound and its derivatives. asianresassoc.org These calculations can accurately predict geometric parameters, such as bond lengths and angles, which often show good correlation with experimental data obtained from X-ray crystallography. jksus.org

For example, a computational study on 1,4-Dinitrosothis compound utilized DFT to explore its structural characteristics in detail. asianresassoc.org DFT calculations have also been used to compare the properties of isosteres of this compound, providing insights into the relative basicities of the nitrogen atoms within the core structure. acs.orgnih.gov Furthermore, DFT calculations can elucidate the effects of substituents on the piperazine ring; for instance, an electron-withdrawing Boc group can stabilize the ring and lower the pKa of the carboxylic acid group.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and reactivity of a molecule. tandfonline.commdpi.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. tandfonline.com

For piperazine derivatives, DFT calculations have been used to determine the energies and distributions of these orbitals. In 1-Boc-piperazine-2-carboxylic acid, the HOMO is reportedly localized on the piperazine ring, while the LUMO resides on the carbonyl groups. In other derivatives, such as 1-Acetyl-4-(4-fluorophenyl)this compound, the HOMO may be localized on the piperazine ring nitrogen, while the LUMO could involve the electron-deficient fluorophenyl group. These electronic features, including the HOMO-LUMO gap, are essential for predicting a molecule's chemical reactivity and potential interaction sites. asianresassoc.orgjksus.org

| Compound | HOMO-LUMO Gap (eV) | Source |

|---|---|---|

| 4-Fmoc-Piperazine-2-(R)-carboxylic acid | 4.12 | |

| 4-Boc-Piperazine-2-carboxylic acid | 3.98 |

Computational simulations can also predict the thermodynamical properties of this compound derivatives. A comprehensive computational study on 1,4-Dinitrosothis compound involved the analysis of its thermodynamic parameters, providing a deeper understanding of the compound's behavior and stability. asianresassoc.org These calculations offer valuable knowledge that can be applied in various fields, from materials science to pharmaceutical development. asianresassoc.org The chair conformation of the piperazine ring is generally the most thermodynamically favorable arrangement.

Analysis of Electronic Properties (e.g., HOMO-LUMO)

Spectroscopic Characterization Techniques in Research

The structural elucidation and confirmation of this compound in research settings rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule. The primary techniques employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra offer valuable insights into the chemical environment of the individual atoms.

¹H-NMR Spectroscopy: In ¹H-NMR, the protons of the piperazine ring typically appear as a complex series of multiplets in the δ 2.8–4.1 ppm range. The exact chemical shifts and coupling patterns depend on the specific conformation of the piperazine ring, which often exists in a chair-like form, and the solvent used. The proton on the chiral carbon (C2) adjacent to the carboxylic acid group is expected to resonate in this region as well. The two amine (N-H) protons and the carboxylic acid (O-H) proton are often observed as broad singlets, and their chemical shifts can vary significantly depending on concentration, temperature, and solvent. The carboxylic acid proton, in particular, can be found far downfield.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic peak, typically appearing in the δ 170–175 ppm region. The carbons of the piperazine ring would resonate at distinct chemical shifts, generally in the range of δ 40-60 ppm. arkat-usa.org For instance, in derivatives, the carbon at the C-2 position is observed around δ 56.8 ppm, while other ring carbons (C-3, C-5, C-6) appear between δ 43 ppm and δ 52 ppm. arkat-usa.org

Interactive Data Table: Typical NMR Chemical Shifts for this compound Derivatives

| Atom | Spectroscopy Type | Typical Chemical Shift (δ) Range (ppm) | Notes |

| Piperazine Ring Protons (CH, CH₂) | ¹H-NMR | 2.8 - 4.1 | Complex multiplet signals. |

| Carboxylic Acid Carbon (C=O) | ¹³C-NMR | 170 - 175 | Diagnostic peak for the carboxyl group. |

| Piperazine Ring Carbons | ¹³C-NMR | 43 - 57 | Includes C2, C3, C5, and C6 positions. arkat-usa.org |

Note: Data is based on this compound and its derivatives. Exact shifts can vary based on substitution and solvent conditions.

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. It is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures.

For this compound (molecular formula C₅H₁₀N₂O₂), the calculated molecular weight is approximately 130.15 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides a much more precise mass measurement, which is crucial for confirming the elemental composition. The exact monoisotopic mass of the neutral molecule is 130.074227566 Da. nih.gov

In practice, using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule ([M+H]⁺) in positive ion mode. Therefore, the expected m/z value in an HRMS spectrum would be approximately 131.0815. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed with an m/z of 129.0670. ebi.ac.uk LC-MS is also instrumental in assessing the purity of the compound. ruifuchemical.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Technique |

| Molecular Formula | C₅H₁₀N₂O₂ | - |

| Average Molecular Weight | 130.15 g/mol | - |

| Monoisotopic Mass | 130.074227566 Da | HRMS nih.gov |

| Expected [M+H]⁺ Ion | ~131.0815 m/z | ESI-MS |

| Expected [M-H]⁻ Ion | ~129.0670 m/z | ESI-MS ebi.ac.uk |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.